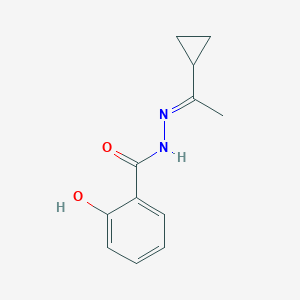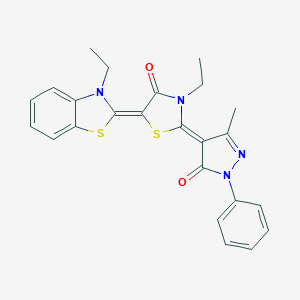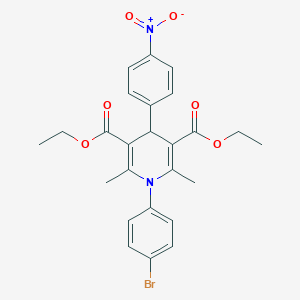![molecular formula C8H8N4O2S B414948 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dion CAS No. 178452-87-4](/img/structure/B414948.png)
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, often involves multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of thiazolopyrimidines .Molecular Structure Analysis
The molecular structure of “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, can undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford thiazolopyrimidines .Wirkmechanismus
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione acts as an antagonist of purinergic P2Y receptors, which are involved in various cellular processes such as cell growth, proliferation, and inflammation. By blocking the P2Y receptors, 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can inhibit these cellular processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cellular processes being studied.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more potent and selective P2Y receptor antagonists based on the structure of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione. Finally, studies could investigate the potential use of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves a series of chemical reactions, starting with the reaction of 6-amino-1-methyl-3-propyluracil with thionyl chloride to form 6-chloro-1-methyl-3-propyluracil. This intermediate is then reacted with 2-aminothiophenol to form 6-(2-aminothiophenyl)-1-methyl-3-propyluracil, which is further reacted with acetic anhydride and sodium acetate to form 1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
Synthese von Thiazolopyrimidin-Derivaten
Diese Verbindung kann bei der Synthese von Thiazolopyrimidin-Derivaten verwendet werden . Thiazolopyrimidine sind heterozyklische Analoga von Purinbasen und zeigen ein breites Spektrum pharmakologischer Aktivität . Die Synthese dieser Derivate basiert auf mehrkomponentigen sonochemischen Reaktionen .
Anwendungen in der grünen Chemie
Die Verbindung wird in Reaktionen verwendet, die mit den Prinzipien der „grünen Chemie“ übereinstimmen, wie z. B. Umweltsicherheit, Atomekonomie und Effizienz . Diese Prinzipien zielen darauf ab, die Umweltbelastung chemischer Prozesse zu reduzieren.
Antimikrobielle Mittel
1,3,4-Thiadiazol-Derivate, die mit dieser Verbindung synthetisiert werden können, wurden gegen E. coli, B. mycoides und C. albicans getestet und zeigten eine starke antimikrobielle Aktivität .
Biologische Eigenschaften
Hydrazonoylhalogenide, eine große Gruppe von Verbindungen, die mit dieser Verbindung synthetisiert werden können, haben eine breite Palette biologischer Eigenschaften wie anthelmintische, antiarthropodale, antimikrobielle, fungizide, antisarkoptische Aktivitäten .
Pharmazeutische Anwendungen
Die Verbindung kann bei der Synthese verschiedener Stickstoff-, Sauerstoff-, Schwefel- und Selenverbindungen verwendet werden . Diese Verbindungen haben eine breite Palette pharmazeutischer Anwendungen .
Synthese von Antithrombotika
Die Verbindung kann als Reagenz für die Synthese von N-(2-Acetylamino-benzyl oder 2-Acetylamino-heterocyclisches Methyl)thiazol-2-carboxamid-Derivaten verwendet werden, die antithrombotische Eigenschaften besitzen .
Synthese von FXa-Inhibitoren
Die Verbindung kann auch als Reagenz für die Synthese von Diamid-Derivaten verwendet werden, die Faktor Xa (FXa)-Inhibitoren sind
Eigenschaften
IUPAC Name |
4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGJOMSDSCRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B414868.png)


![1-Methyl-6,7,8,9-tetrahydropurino[8,7-b][1,3]thiazepine-2,4-dione](/img/structure/B414873.png)
![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)







![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B414888.png)